molecular formula C14H10Cl2N4O2S B451420 N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbothioyl}nicotinamide CAS No. 445015-85-0

N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbothioyl}nicotinamide

Katalognummer: B451420
CAS-Nummer: 445015-85-0
Molekulargewicht: 369.2g/mol
InChI-Schlüssel: ZMMQNEGRPHQCHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide moiety linked to a hydrazinocarbothioyl group, which is further connected to a 2,4-dichlorobenzoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form N’-(2,4-dichlorobenzoyl)hydrazine. This intermediate is then reacted with carbon disulfide to yield N’-(2,4-dichlorobenzoyl)-hydrazinocarbothioyl chloride. Finally, this intermediate is coupled with nicotinamide under controlled conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in the replacement of the chlorine atoms with various nucleophiles .

Wissenschaftliche Forschungsanwendungen

N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorobenzoyl group enhances its reactivity, while the nicotinamide moiety contributes to its biological activity. This combination makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

445015-85-0

Molekularformel

C14H10Cl2N4O2S

Molekulargewicht

369.2g/mol

IUPAC-Name

N-[[(2,4-dichlorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H10Cl2N4O2S/c15-9-3-4-10(11(16)6-9)13(22)19-20-14(23)18-12(21)8-2-1-5-17-7-8/h1-7H,(H,19,22)(H2,18,20,21,23)

InChI-Schlüssel

ZMMQNEGRPHQCHH-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.